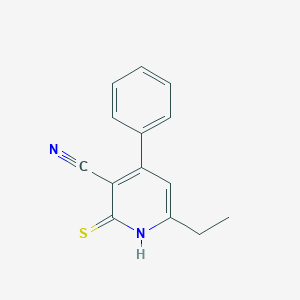

Ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate dioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

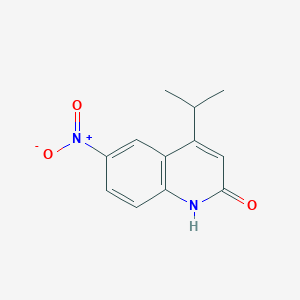

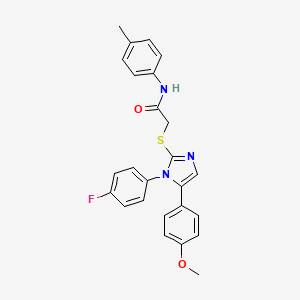

The compound contains several functional groups including an ester group (carboxylate), a thiophene ring, a phenyl ring, and a piperazine ring. Piperazine rings are often found in pharmaceutical drugs and can have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The piperazine ring typically adopts a chair conformation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the piperazine ring could make the compound basic. The compound is likely to be solid at room temperature .Scientific Research Applications

Synthesis and Structural Analysis

- Research on the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes involved similar chemical structures, demonstrating the versatility of thiophene derivatives in dye synthesis and solvatochromic behavior analysis (Karcı & Karcı, 2012). This study underscores the importance of thiophene derivatives for developing materials with specific optical properties.

Potential Therapeutic Applications

- A study on novel 2-amino-5-hydroxyindole derivatives highlighted their role in inhibiting 5-lipoxygenase, a key enzyme in leukotriene biosynthesis, suggesting a potential for treatment in inflammation and allergic diseases (Landwehr et al., 2006). This indicates the therapeutic potential of compounds with similar functional groups in managing inflammatory conditions.

- Another research focused on the synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, finding significant anticancer activity against various human tumor cell lines (El-Subbagh et al., 1999). This points towards the utility of ethyl thiophene derivatives in developing new anticancer agents.

Enzymatic Resolution and Anticonvulsant Activity

- The enzymatic resolution of beta-lactam esters to synthesize inhibitors highlights a methodological advancement in drug synthesis, relevant for compounds like the one , indicating a route for producing enantiomerically pure substances (Cvetovich et al., 1996). This technique could be applied to refine the synthesis process for targeted therapeutic applications.

- A study on the synthesis and anticonvulsant activity of new hybrid compounds derived from propanamides and butanamides suggests the potential of piperazine derivatives in creating compounds with broad-spectrum anticonvulsant activity (Kamiński et al., 2015). This could hint at the neurological application avenues for the compound of interest.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 2-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-phenylthiophene-3-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S.2C2H2O4/c1-3-27-21(26)19-17(16-7-5-4-6-8-16)15-28-20(19)22-18(25)9-10-24-13-11-23(2)12-14-24;2*3-1(4)2(5)6/h4-8,15H,3,9-14H2,1-2H3,(H,22,25);2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLAXQABSFNQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Benzyltriazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2742137.png)

![1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2742140.png)

![4,5-Dimethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742141.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2742145.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2742149.png)

![tert-butyl (3aR,6aS)-2-oxo-3-(pyrrolidin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2742152.png)